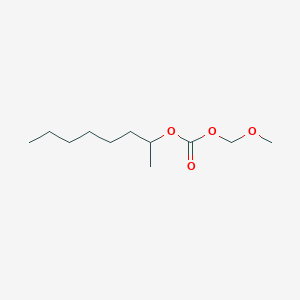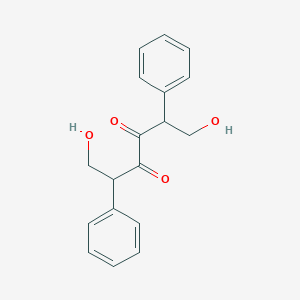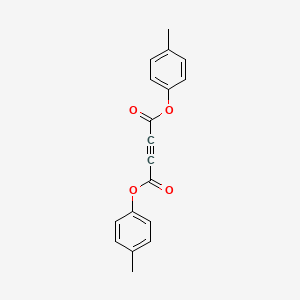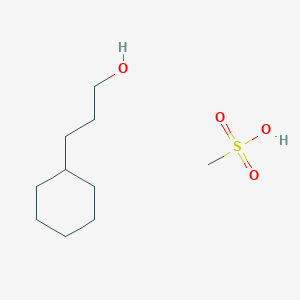![molecular formula C14H7Cl3F2N2O2 B12547054 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide CAS No. 664985-35-7](/img/structure/B12547054.png)
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2,3,5-trichloroaniline as the primary starting materials.
Formation of Intermediate: The 2,6-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 2,3,5-trichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (fluorine and chlorine) makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can result in the formation of corresponding oxidized or reduced derivatives.
科学研究应用
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzoic Acid: This compound is structurally similar but lacks the trichlorophenyl group. It is used as a precursor in the synthesis of various organic molecules.
2,6-Dichloro-N-[(2,4,6-trichlorophenyl)carbamoyl]benzamide: This compound has similar structural features but with chlorine atoms instead of fluorine. It exhibits different chemical and biological properties due to the presence of chlorine.
Uniqueness
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is unique due to the presence of both difluoro and trichlorophenyl groups. These groups contribute to its distinct chemical reactivity and potential applications. The combination of fluorine and chlorine atoms enhances its stability and makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
664985-35-7 |
|---|---|
分子式 |
C14H7Cl3F2N2O2 |
分子量 |
379.6 g/mol |
IUPAC 名称 |
2,6-difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H7Cl3F2N2O2/c15-6-4-7(16)12(17)10(5-6)20-14(23)21-13(22)11-8(18)2-1-3-9(11)19/h1-5H,(H2,20,21,22,23) |
InChI 键 |
BDBYEIZFOXNAJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)


![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)



![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)

![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)

![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)

